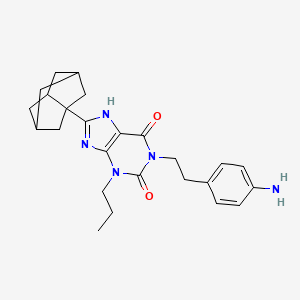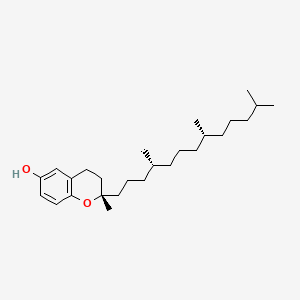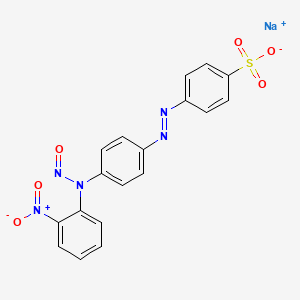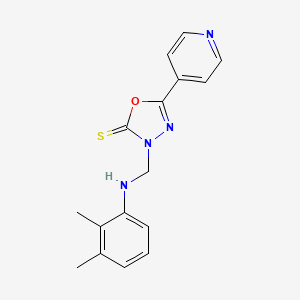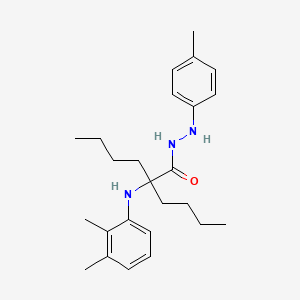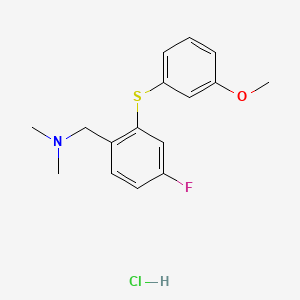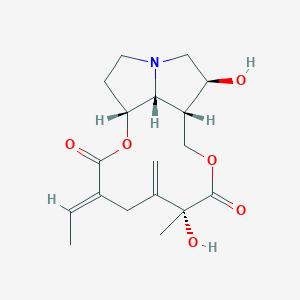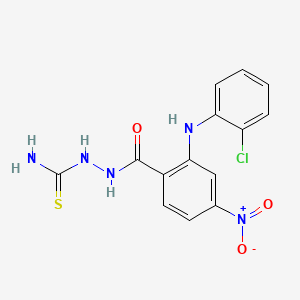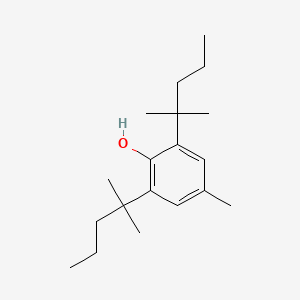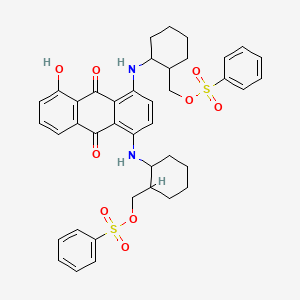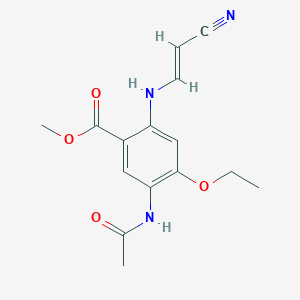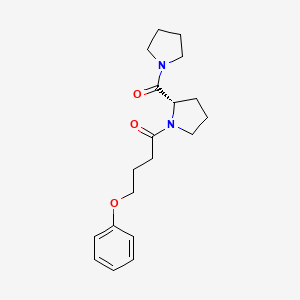
2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and anticonvulsants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzopyrano and benzodiazepine core structures, followed by the introduction of the chloro, methyl, and nitro groups under specific reaction conditions. Common reagents used in these steps include chlorinating agents, nitrating agents, and methylating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of new anxiolytic or anticonvulsant drugs.
Industry: Use in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” likely involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodiazepines like diazepam, lorazepam, and clonazepam. These compounds share a common core structure but differ in their functional groups and specific effects.
Uniqueness
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Propriétés
Numéro CAS |
115396-48-0 |
|---|---|
Formule moléculaire |
C17H10ClN3O4 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
2-chloro-1-methyl-9-nitro-6H-chromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C17H10ClN3O4/c1-8-11(18)3-5-14-15(8)16(22)10-7-19-13-6-9(21(23)24)2-4-12(13)20-17(10)25-14/h2-7,20H,1H3 |
Clé InChI |
ZELZABSWCDCPHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=O)C3=C(O2)NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


